molecular formula C20H16N6 B12218292 3-(4-ethylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(4-ethylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12218292
M. Wt: 340.4 g/mol
InChI Key: SWLNQRJYKSYXJI-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .

Preparation Methods

The synthesis of 3-(4-ethylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-hydrazinopyrido[2,3-d]pyrimidine with aroyl chloride in dry pyridine under reflux conditions . The reaction mixture is then cooled, and the solid product is filtered, washed with ethanol, and crystallized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

3-(4-ethylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

    Cyclization: It can also participate in cyclization reactions to form more complex ring structures.

Mechanism of Action

The primary mechanism of action of 3-(4-ethylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves the inhibition of CDK2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83, which stabilizes the inhibitor-enzyme complex .

Properties

Molecular Formula

C20H16N6

Molecular Weight

340.4 g/mol

IUPAC Name

5-(4-ethylphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H16N6/c1-2-14-8-10-15(11-9-14)18-23-24-20-17-12-22-26(16-6-4-3-5-7-16)19(17)21-13-25(18)20/h3-13H,2H2,1H3

InChI Key

SWLNQRJYKSYXJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

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